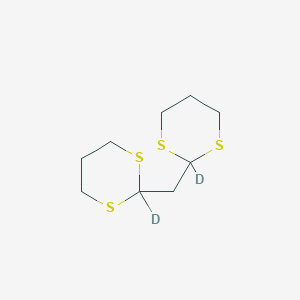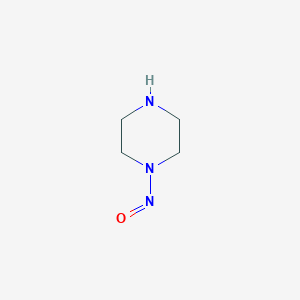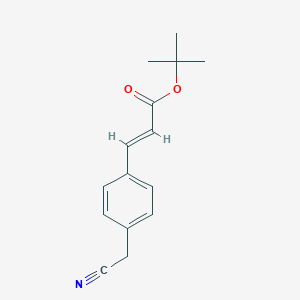![molecular formula C10H7N3 B026273 7H-pyrrolo[3,2-f]quinoxaline CAS No. 109434-41-5](/img/structure/B26273.png)
7H-pyrrolo[3,2-f]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-pyrrolo[3,2-f]quinoxaline (PQ) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. PQ is a bicyclic aromatic compound that contains a pyrrole and a quinoxaline ring in its structure. PQ has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Mécanisme D'action
The mechanism of action of 7H-pyrrolo[3,2-f]quinoxaline is not fully understood, but it is believed to involve the inhibition of protein kinases and DNA topoisomerases. Protein kinases are enzymes that regulate various cellular processes, including cell growth and division. DNA topoisomerases are enzymes that regulate the supercoiling of DNA during replication and transcription. 7H-pyrrolo[3,2-f]quinoxaline has been shown to inhibit both protein kinases and DNA topoisomerases, leading to the inhibition of cancer cell growth and viral replication.
Effets Biochimiques Et Physiologiques
7H-pyrrolo[3,2-f]quinoxaline has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. 7H-pyrrolo[3,2-f]quinoxaline has also been shown to inhibit the phosphorylation of various proteins involved in cell growth and division. Additionally, 7H-pyrrolo[3,2-f]quinoxaline has been found to inhibit the activity of DNA topoisomerases, leading to the inhibition of DNA replication and transcription.
Avantages Et Limitations Des Expériences En Laboratoire
7H-pyrrolo[3,2-f]quinoxaline has several advantages for lab experiments. It is a small molecule that can be easily synthesized using various methods. 7H-pyrrolo[3,2-f]quinoxaline has been shown to have potent anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. However, 7H-pyrrolo[3,2-f]quinoxaline also has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and degradation, leading to the formation of impurities. Additionally, 7H-pyrrolo[3,2-f]quinoxaline has poor solubility in water, which can limit its use in biological assays.
Orientations Futures
There are several future directions for the study of 7H-pyrrolo[3,2-f]quinoxaline. One direction is the development of 7H-pyrrolo[3,2-f]quinoxaline derivatives with improved solubility and stability. Another direction is the investigation of 7H-pyrrolo[3,2-f]quinoxaline's potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Additionally, the mechanism of action of 7H-pyrrolo[3,2-f]quinoxaline needs to be further elucidated to fully understand its biological effects. Finally, the development of new synthesis methods for 7H-pyrrolo[3,2-f]quinoxaline and its derivatives can lead to the discovery of new compounds with improved properties.
Conclusion:
In conclusion, 7H-pyrrolo[3,2-f]quinoxaline is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. 7H-pyrrolo[3,2-f]quinoxaline has been synthesized using various methods, and its mechanism of action has been studied in detail. 7H-pyrrolo[3,2-f]quinoxaline has been shown to have potent anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. However, 7H-pyrrolo[3,2-f]quinoxaline also has some limitations for lab experiments, including poor solubility and stability. There are several future directions for the study of 7H-pyrrolo[3,2-f]quinoxaline, including the development of 7H-pyrrolo[3,2-f]quinoxaline derivatives, investigation of its potential as a therapeutic agent, and the development of new synthesis methods.
Méthodes De Synthèse
7H-pyrrolo[3,2-f]quinoxaline can be synthesized using different methods, including the Pictet-Spengler reaction, Sonogashira coupling, and Suzuki coupling. The Pictet-Spengler reaction involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. The Sonogashira coupling and Suzuki coupling methods involve the coupling of an aryl halide and an alkyne or boronic acid, respectively, in the presence of a palladium catalyst.
Applications De Recherche Scientifique
7H-pyrrolo[3,2-f]quinoxaline has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antibacterial properties. 7H-pyrrolo[3,2-f]quinoxaline has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis. 7H-pyrrolo[3,2-f]quinoxaline has also been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus. Additionally, 7H-pyrrolo[3,2-f]quinoxaline has antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
109434-41-5 |
|---|---|
Nom du produit |
7H-pyrrolo[3,2-f]quinoxaline |
Formule moléculaire |
C10H7N3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
4H-pyrrolo[3,2-f]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-9-10(13-6-5-12-9)7-3-4-11-8(1)7/h1-6,12H |
Clé InChI |
JOUGPRUYMOPGKX-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=NC=CN=C2C3=C1NC=C3 |
SMILES |
C1=CN=C2C3=CC=NC3=CC=C2N1 |
SMILES canonique |
C1=CC2=NC=CN=C2C3=C1NC=C3 |
Synonymes |
1H-Pyrrolo[3,2-f]quinoxaline (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)



![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)
![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)


